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molecular formula C14H18N2O B8486968 (1-benzyl-5-propyl-1H-pyrazol-4-yl)methanol

(1-benzyl-5-propyl-1H-pyrazol-4-yl)methanol

Cat. No. B8486968
M. Wt: 230.31 g/mol
InChI Key: CUMMDIGNAWOGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179823B1

Procedure details

Lithium aluminium hydride (2.58 g) was added to a solution of ethyl 1-benzyl-5-propyl-1H-pyrazole-4-carboxylate (18.50 g) in tetrahydrofuran (300 ml) at 0° C., and the mixture was stirred at room temperature for one hour. Sodium sulfate decahydrate (21.88 g) and hexane (100 ml) were added to the reaction mixture and the mixture was stirred at room temperature for 30 minutes. After the precipitate was removed by filtration, the filtrate was concentrated to obtain (1-benzyl-5-propyl-1H-pyrazol-4-yl)methanol (14.99 g, yield: 96%) as a colorless oily substance.
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
ethyl 1-benzyl-5-propyl-1H-pyrazole-4-carboxylate
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Sodium sulfate decahydrate
Quantity
21.88 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:14]1[C:18]([CH2:19][CH2:20][CH3:21])=[C:17]([C:22](OCC)=[O:23])[CH:16]=[N:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].CCCCCC>O1CCCC1>[CH2:7]([N:14]1[C:18]([CH2:19][CH2:20][CH3:21])=[C:17]([CH2:22][OH:23])[CH:16]=[N:15]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
ethyl 1-benzyl-5-propyl-1H-pyrazole-4-carboxylate
Quantity
18.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1CCC)C(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Sodium sulfate decahydrate
Quantity
21.88 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1CCC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 14.99 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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